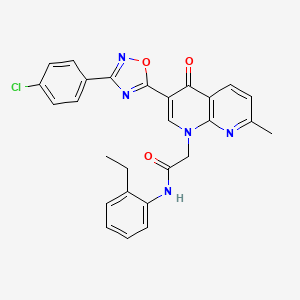

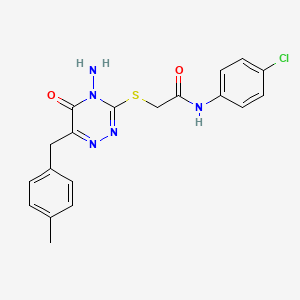

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

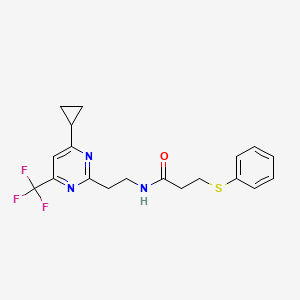

The compound "8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of molecules that have been extensively studied due to their biological significance and therapeutic potential. Purine derivatives are known for their roles in DNA and RNA as well as their involvement in various biochemical processes, including energy transfer and signal transduction. The specific structure of this compound suggests potential for interaction with various biological targets, which could be leveraged for therapeutic applications.

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents to the purine scaffold to modulate the compound's physical, chemical, and biological properties. In the context of the provided papers, similar compounds have been synthesized using different methods. For instance, the use of thietanyl protecting groups has been described for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are structurally related to the compound . This method allows for the introduction of substituents at the N1 and N7 positions, which is crucial for the synthesis of compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of purine derivatives, including the compound of interest, is characterized by a bicyclic ring system composed of fused pyrimidine and imidazole rings. The presence of various substituents, such as dibenzylamino and phenethyl groups, can significantly influence the molecule's conformation and, consequently, its interaction with biological targets. The spatial arrangement of these groups can affect the compound's ability to bind to receptors or enzymes, which is critical for its potential use as a therapeutic agent.

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and interaction with biological systems. For example, the substitution reactions at the 8-position of the purine ring are common and can lead to the formation of compounds with diverse biological activities . The reactivity of the purine ring can also be influenced by the nature of the substituents, which can either activate or deactivate the ring towards further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of a basic nitrogen atom in the tetrahydropyrazine ring, as seen in some related compounds, can improve water solubility, which is beneficial for drug development . The presence of electron-withdrawing or electron-donating groups can also affect the compound's acidity or basicity, which in turn influences its pharmacokinetic and pharmacodynamic profiles.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antiviral Properties : Research on purine analogues has shown that modifications to the purine structure can lead to compounds with significant antiviral activities. For example, the synthesis of 8-substituted analogues of purines has been explored for their activity against rhinovirus type 1B, highlighting the potential of such derivatives in antiviral drug development (Kelley, Linn, & Selway, 1991).

Cytotoxic Activity : Derivatives of benzo[b][1,6]naphthyridines, through reaction with primary amines, have shown potent cytotoxic activities against various cancer cell lines, indicating the therapeutic potential of purine derivatives in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Structural and Spectral Analysis : Investigations into the structural and spectroscopic properties of benzylaminopurine derivatives have provided insights into their chemical characteristics, aiding in the development of new compounds with desired biological activities (Čajan & Trávníček, 2011).

Chemical Properties and Reactions

Ionisation and Methylation : The study of purine-6,8-diones has revealed interesting aspects of their ionisation and methylation reactions, which are crucial for understanding the chemical behavior of purine derivatives and their potential modifications for enhanced biological activities (Rahat, Bergmann, & Tamir, 1974).

Unusual Reactions : Research has also uncovered unusual reactions of purine derivatives, such as the unexpected products formed when 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones react with trisamine, providing valuable insights into the reactivity of these compounds and potential avenues for novel synthetic strategies (Khaliullin & Shabalina, 2020).

Wirkmechanismus

Target of Action

Similar compounds such as pyrrolo[2,3-d]pyrimidine-based analogues have been evaluated for their ability to inhibit the α-amylase enzyme .

Mode of Action

Similar compounds have shown to interact with their targets, such as the α-amylase enzyme, resulting in inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of α-amylase, as seen with similar compounds, can affect the breakdown of complex carbohydrates into glucose, leading to a more regulated and progressive release of glucose into the circulation .

Pharmacokinetics

Similar compounds have been evaluated for their in vitro antidiabetic potential and non-toxicity via in silico admet analysis .

Result of Action

Similar compounds have demonstrated excellent antidiabetic action with significant inhibition values .

Action Environment

The stability of similar compounds has been investigated in the active sites of their target enzymes .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one with dibenzylamine in the presence of a suitable catalyst to form the intermediate compound, which is then further reacted with formaldehyde to obtain the final product.", "Starting Materials": [ "7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one", "dibenzylamine", "formaldehyde", "catalyst" ], "Reaction": [ "Step 1: 7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one is reacted with dibenzylamine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one.", "Step 2: The intermediate compound is then further reacted with formaldehyde in the presence of a suitable base, such as sodium hydroxide, to obtain the final product, 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] } | |

CAS-Nummer |

887206-95-3 |

Produktname |

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |

Molekularformel |

C29H29N5O2 |

Molekulargewicht |

479.584 |

IUPAC-Name |

8-[(dibenzylamino)methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C29H29N5O2/c1-32-27-26(28(35)31-29(32)36)34(18-17-22-11-5-2-6-12-22)25(30-27)21-33(19-23-13-7-3-8-14-23)20-24-15-9-4-10-16-24/h2-16H,17-21H2,1H3,(H,31,35,36) |

InChI-Schlüssel |

NCNUTYJBIZOJOI-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCC5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2513900.png)

![5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine](/img/structure/B2513907.png)

![N-butyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2513911.png)

![Ethyl 4-((4-((3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2513918.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513919.png)